(R)-2-(Hydroxymethyl)-1,4-benzodioxane
Overview
Description
®-2-(Hydroxymethyl)-1,4-benzodioxane is an organic compound with a unique structure that includes a benzodioxane ring system and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)-1,4-benzodioxane typically involves the formation of the benzodioxane ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxane ring. The hydroxymethyl group can then be introduced through hydroxymethylation reactions using formaldehyde and a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of ®-2-(Hydroxymethyl)-1,4-benzodioxane may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper or other transition metals can be used to facilitate the hydroxymethylation step, and reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
®-2-(Hydroxymethyl)-1,4-benzodioxane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzodioxane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions
Major Products
The major products formed from these reactions include various functionalized benzodioxane derivatives, which can be further utilized in synthetic chemistry or as intermediates in the production of pharmaceuticals and other fine chemicals .
Scientific Research Applications
®-2-(Hydroxymethyl)-1,4-benzodioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ®-2-(Hydroxymethyl)-1,4-benzodioxane involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
γ-Hydroxymethyl-γ-butyrolactone: Similar in having a hydroxymethyl group, but with a different ring structure.
1,4-Benzodioxane derivatives: Compounds with similar benzodioxane rings but different substituents.
Uniqueness
®-2-(Hydroxymethyl)-1,4-benzodioxane is unique due to its specific combination of the benzodioxane ring and the hydroxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOQQVKVOOHTI-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424902 | |
Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62501-72-8 | |
Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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